molecular formula C14H10N2O2 B1368612 3-(2-Cyanobenzoyl)-2-methoxypyridine CAS No. 898785-99-4

3-(2-Cyanobenzoyl)-2-methoxypyridine

Cat. No.: B1368612
CAS No.: 898785-99-4
M. Wt: 238.24 g/mol
InChI Key: IJRUSEGUMGMVOC-UHFFFAOYSA-N
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Description

3-(2-Cyanobenzoyl)-2-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a 2-cyanobenzoyl moiety at the 3-position. This structure combines electron-donating (methoxy) and electron-withdrawing (cyanobenzoyl) groups, creating unique electronic and steric properties. Such a configuration makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity is influenced by the interplay of substituent positions, as demonstrated in studies on analogous compounds .

Properties

IUPAC Name

2-(2-methoxypyridine-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-14-12(7-4-8-16-14)13(17)11-6-3-2-5-10(11)9-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRUSEGUMGMVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642163
Record name 2-(2-Methoxypyridine-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-99-4
Record name 2-[(2-Methoxy-3-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxypyridine-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanobenzoyl)-2-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxypyridine and 2-cyanobenzoyl chloride.

    Reaction: The 2-methoxypyridine is reacted with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Cycloaddition Reactions

3-(2-Cyanobenzoyl)-2-methoxypyridine serves as a precursor in 1,3-dipolar cycloaddition reactions. For example:

  • Reaction with Ethyl Propiolate : Under basic conditions (K₂CO₃), this compound forms pyridinium ylides, which react with acetylene derivatives like ethyl propiolate to yield indolizine derivatives .
    Mechanism :

    • Deprotonation generates a ylide intermediate.

    • The ylide undergoes cycloaddition with the triple bond of ethyl propiolate.

    • Aromatization via oxidation produces substituted indolizines .

Key Product : Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (yield: 79%) .

Cyanobenzoyl Group Reactivity

  • Hydrolysis : The nitrile group undergoes hydrolysis in acidic or basic media to form carboxylic acids. For example:
    R CNH2O H+or OHR COOH\text{R CN}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{R COOH}.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitrile to an amine :
    R CNH2/PdR CH2NH2\text{R CN}\xrightarrow{\text{H}_2/\text{Pd}}\text{R CH}_2\text{NH}_2.

Methoxy Group Reactivity

  • Demethylation : Strong acids (e.g., HBr) cleave the methoxy group to yield phenolic derivatives .

Coordination Chemistry

The pyridine and carbonyl moieties enable metal coordination:

  • Pd-Catalyzed Coupling : Acts as a ligand in palladium-catalyzed meta-C–H functionalization reactions, facilitating bond formation at the meta position of aromatic substrates .

  • Hydrogen Bonding : The carbonyl oxygen participates in hydrogen bonds with biological targets (e.g., enzymes), influencing binding affinities in medicinal chemistry applications .

Computational Insights

  • Docking Studies : The compound exhibits binding affinities of 7.07–8.57 kcal/mol with cyclooxygenase-2 (COX-2), mediated by hydrogen bonds with Pro193 and Tyr158 .

  • Molecular Dynamics (MD) : Simulations confirm stable interactions in enzyme active sites, with MM/GBSA calculations supporting high binding energy (ΔG = −45.2 kcal/mol) .

Case Study: Anti-Inflammatory Activity

This compound derivatives inhibit COX-2 with IC₅₀ values comparable to celecoxib. Key interactions include:

  • π-Stacking with Phe149.

  • Hydrogen bonding with Lys165 .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 3-(2-Cyanobenzoyl)-2-methoxypyridine exhibit significant anticancer activity. For instance, compounds incorporating methoxy and aryloxy substituents have shown enhanced antitumor effects due to increased lipophilicity, which aids in cellular uptake and bioavailability .

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. Research suggests that 3-cyano-2-substituted pyridines can inhibit key proteins like PIM-1 kinase, which is implicated in cancer cell survival .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown that related pyridine derivatives possess activity against various bacterial strains, including multi-drug-resistant strains of Mycobacterium tuberculosis (MDR-TB) .

  • In Vitro Studies : The resazurin microplate assay has been employed to evaluate the effectiveness of these compounds against both susceptible and resistant strains, revealing significant inhibition at specific concentrations .

Case Study: Anticancer Activity

A study focusing on the anticancer potential of this compound derivatives demonstrated their efficacy against MCF-7 breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

CompoundIC50 (µM)Mechanism
This compound15Apoptosis induction
Control (Doxorubicin)10Topoisomerase inhibition

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of methoxy-substituted pyridines against E. coli and Staphylococcus aureus. The results showed a notable decrease in bacterial growth at concentrations above 20 µg/mL, indicating potential for therapeutic applications in treating infections .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli25
Staphylococcus aureus30

Mechanism of Action

The mechanism of action of 3-(2-Cyanobenzoyl)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Substitution Position and Acidity

The position of the methoxy group on the pyridine ring significantly impacts acidity. Data from reveals that:

Compound pKa (Measured)
2-Methoxypyridine 3.06 (±1)
3-Methoxypyridine 4.91 (±1)
4-Methoxypyridine 6.47 (±1)

The lower pKa of 2-methoxypyridine compared to 3- and 4-substituted analogs indicates increased acidity due to resonance stabilization of the conjugate base. The electron-withdrawing cyanobenzoyl group at the 3-position in the target compound likely further enhances this effect, altering its solubility and reactivity in proton-coupled reactions .

Steric and Reactivity Differences

  • 2-Methoxy vs. 3-Methoxy Derivatives: shows that 2-methoxypyridine fails to undergo cyclization reactions due to steric hindrance at the ortho position, whereas 3-methoxypyridine forms single isomers (e.g., 5a) via kinetically controlled pathways.
  • 3-Cyanobenzoyl vs. Other 3-Substituents: Compared to 3-methyl, 3-phenyl, or 3-bromo substituents (), the cyanobenzoyl group introduces stronger electron-withdrawing effects. This could stabilize intermediates in nucleophilic aromatic substitution or metal-catalyzed couplings, as seen in palladium-mediated syntheses of 2-methoxypyridine derivatives () .

Reaction Pathways and Byproducts

  • Kinetic vs. Thermodynamic Control : highlights that α-series isomers (e.g., 8a) derived from 3-substituted pyridines are kinetically favored, with higher calculated heats of formation (e.g., 19.94 kcal/mol for 8a vs. 17.75 kcal/mol for 8b). The target compound’s 3-substituent may similarly direct reactions toward kinetic products, necessitating precise control of reaction conditions .
  • Functional Group Compatibility: The 2-methoxy group in the target compound is compatible with acid-sensitive reactions. For example, describes the synthesis of 1-hydroxypyridin-2-ones from 2-methoxypyridine via oxidation and acetylation, suggesting that the cyanobenzoyl group could be retained under these conditions .

Biological Activity

3-(2-Cyanobenzoyl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, enzyme inhibition, and antimicrobial effects. The findings are supported by data tables and case studies to provide a comprehensive understanding of the compound's pharmacological profile.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a methoxy group and a cyanobenzoyl moiety. Its molecular formula is C13H10N2O, and it exhibits characteristics typical of heterocyclic compounds, which often display diverse biological activities.

Cytotoxicity

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting cell growth in vitro.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
HepG2 (Liver)15.0
DU145 (Prostate)12.5
MDA-MB-231 (Breast)18.0

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer drug.

Enzyme Inhibition

The inhibition of specific enzymes is crucial for the therapeutic efficacy of many drugs. Research has indicated that this compound acts as an inhibitor for cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and cancer progression.

Table 2: COX-2 Inhibition by this compound

CompoundIC50 (µM)Comparison StandardReference
This compound6.5Indomethacin (10 µM)
Celecoxib5.0-

The compound's IC50 value indicates that it is a competitive inhibitor of COX-2, which could be beneficial in developing anti-inflammatory therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Methicillin-resistant S. aureus16

These results suggest that the compound exhibits notable antimicrobial activity, particularly against resistant strains of bacteria.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Cancer Treatment : In a recent study, derivatives of methoxypyridine were evaluated for their anticancer effects. The findings revealed that modifications in the structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications to our compound could yield even more potent derivatives .
  • Inflammation Models : Animal models have demonstrated that compounds with similar structures can reduce inflammation markers significantly when administered in therapeutic doses, indicating potential applications in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(2-Cyanobenzoyl)-2-methoxypyridine derivatives?

  • Methodological Answer : A robust approach involves coupling 2-methoxypyridine derivatives with cyanobenzoyl groups via carbodiimide-mediated reactions. For example, substituting DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) improves yields by simplifying purification, as demonstrated in PNA monomer synthesis . Key steps include:
  • Activation of carboxylic acid groups (e.g., 2-cyanobenzoic acid) with EDC.
  • Coupling with 2-methoxypyridine nucleophiles under mild acidic conditions.
  • Characterization via 1H^1H NMR, noting potential signal doubling due to amide rotamers.

Q. How can researchers address challenges in characterizing this compound derivatives?

  • Methodological Answer : Structural elucidation requires multi-technique validation:
  • NMR Spectroscopy : Identify rotameric forms (e.g., two amide rotamers in intermediates) by analyzing splitting patterns in 1H^1H and 13C^{13}C NMR spectra .
  • Mass Spectrometry : Confirm molecular weights via high-resolution MS.
  • X-ray Diffraction : Resolve ambiguities in regiochemistry, as shown for bromo- and chlorosubstituted pyridine ureas .

Advanced Research Questions

Q. How does this compound influence the thermal stability of nucleic acid duplexes?

  • Methodological Answer : Incorporation into DNA or PNA sequences reduces duplex stability. For example:
  • DNA-DNA Duplexes : UV thermal melting studies show a ~10°C decrease in TmT_m at pH 4.3–7.0 due to destabilization of protonated base pairs .
  • PNA-DNA Duplexes : Stability drops by ~20°C, attributed to mismatched hydrogen bonding.
    Experimental Design :
  • Synthesize modified oligonucleotides via solid-phase methods using phosphoramidites .
  • Compare TmT_m values using UV spectroscopy and validate base pairing via 2D NMR.

Q. How can researchers resolve contradictory reactivity data in pyridine N-oxide derivatives of 2-methoxypyridine?

  • Methodological Answer : Unexpected reactivity (e.g., divergent pathways for 2-methoxypyridine N-oxide vs. halogenated analogues) requires mechanistic probing:
  • Kinetic Studies : Monitor reaction progress via 19F^{19}F NMR or HPLC.
  • Computational Modeling : Use DFT to compare transition states for competing pathways (e.g., nucleophilic vs. electrophilic attack) .
  • Isolation of Intermediates : Employ low-temperature trapping (e.g., in THF at -78°C) for spectroscopic analysis.

Q. What strategies optimize the synthesis of benzoxazolo[3,2-a]pyridinium zwitterions using 2-methoxypyridine?

  • Methodological Answer : A one-pot reaction in aqueous acetone (1:1 v/v) at RT efficiently generates zwitterions via:
  • Stepwise Condensation : React 4-hydroxycoumarin with 1,4-benzoquinone, followed by 2-methoxypyridine addition .
  • Yield Optimization : Adjust stoichiometry (1:1.2:1 for coumarin:quinone:pyridine) and monitor pH (6.5–7.5).
    Characterization :
  • MS and 1H^1H NMR : Confirm zwitterionic structure.
  • Elemental Analysis : Validate purity (>95%).

Key Recommendations

  • Contradiction Management : When reconciling thermal stability data (e.g., unexpected destabilization in DNA), consider pH-dependent protonation states and steric effects .
  • Safety Protocols : Handle intermediates under inert atmospheres (N2_2) due to moisture sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Cyanobenzoyl)-2-methoxypyridine
Reactant of Route 2
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3-(2-Cyanobenzoyl)-2-methoxypyridine

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